Nonyl Deoctyl Fingolimod Hydrochloride

Description

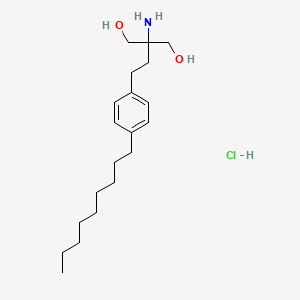

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H36ClNO2 |

|---|---|

Molecular Weight |

358.0 g/mol |

IUPAC Name |

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C20H35NO2.ClH/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23;/h10-13,22-23H,2-9,14-17,21H2,1H3;1H |

InChI Key |

HHESCDYJRADBID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of Nonyl Deoctyl Fingolimod Hydrochloride

Retrosynthetic Analysis and Design for Fingolimod (B1672674) Analogs

The synthesis of Fingolimod and its analogs, including the nonyl homolog, is often approached by dissecting the molecule into key building blocks. A common retrosynthetic strategy for Fingolimod involves disconnecting the molecule at the bond between the phenethyl group and the 2-amino-1,3-propanediol (B45262) "head group". researchgate.net This leads to two primary synthons: a reactive equivalent of the 2-amino-1,3-propanediol moiety and a phenethyl electrophile bearing the lipophilic alkyl tail.

For Nonyl Deoctyl Fingolimod Hydrochloride, this strategy is adapted by starting with a different lipophilic precursor. The key disconnection points are illustrated below:

Disconnection 1 (C-C Bond): The bond between the aminodiol core and the phenethyl side chain is a primary point for disconnection. This suggests a synthetic route involving the alkylation of a malonate derivative (as a precursor to the aminodiol head group) with a suitable 4-nonylphenethyl halide. researchgate.net

Disconnection 2 (C-N Bond): Another approach involves the formation of the C-N bond late in the synthesis, for instance, through the reduction of a nitro group precursor.

This analysis suggests that a modular synthesis can be designed, where the hydrophilic head group and the lipophilic tail are synthesized separately and then coupled. The synthesis of the nonyl analog simply requires the substitution of the standard 4-octylphenyl precursor with a 4-nonylphenyl equivalent. One established route begins with the Friedel-Crafts acylation of a suitable aromatic compound, followed by transformations to introduce the ethyl spacer and the aminodiol head group. nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound mirrors the established routes for Fingolimod, with specific modifications to incorporate the nonyl chain.

The synthesis of the nonyl analog specifically involves creating the 4-nonylphenethyl side chain. A documented method starts from commercially available nonanophenone. derpharmachemica.com This approach highlights a common strategy for creating Fingolimod homologs with varying alkyl chain lengths.

Synthetic Pathway from Nonanophenone:

Reduction: Nonanophenone is reduced to form 1-phenylnonane.

Friedel-Crafts Acylation: The resulting alkylbenzene undergoes Friedel-Crafts acylation with a suitable two-carbon acyl halide to introduce the keto group that will become part of the ethyl linker.

Nucleophilic Substitution: The intermediate is then converted to a nitro derivative via nucleophilic substitution. derpharmachemica.com

Reduction and Henry Reaction: The keto group is reduced, followed by a Henry (nitro-aldol) reaction with formaldehyde (B43269) to construct the 2-nitro-1,3-diol structure. derpharmachemica.com

Final Reduction: The nitro group is reduced to a primary amine, and subsequent treatment with hydrochloric acid affords the final hydrochloride salt. derpharmachemica.com

This multi-step process allows for the specific construction of the nonyl analog by selecting the appropriate starting alkyl-substituted phenone. derpharmachemica.com

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| Nonanophenone | C₁₅H₂₂O | Starting material for the lipophilic tail |

| 1-(4-Nonylphenyl)ethan-1-one | C₁₇H₂₆O | Intermediate after Friedel-Crafts acylation |

| 2-Nitro-1-(4-nonylphenyl)ethan-1-ol | C₁₇H₂₇NO₃ | Precursor to the aminodiol head group |

| 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol | C₂₀H₃₅NO₂ | The free base of the final compound |

| This compound | C₂₀H₃₆ClNO₂ | Final product as a hydrochloride salt |

While this compound is an achiral molecule, the synthesis of certain constrained Fingolimod analogs necessitates stereoselective control. nih.govncats.io Should a chiral center be introduced, for instance by modifying the ethyl linker or the aminodiol head group, specific synthetic strategies would be required.

For conformationally constrained analogs with chiral centers on a cyclopentyl ring, stereoselectivity has been achieved using catalyst-directed hydrogenations. nih.gov For example, the Crabtree catalyst can be used to direct hydrogenation to one face of a double bond, while installing a bulky protecting group like a triisopropylsilyl (TIPS) ether can direct hydrogenation to the opposite face. nih.gov Another key transformation is the rhodium-catalyzed C-H amination, which can proceed with retention of stereochemistry to form a chiral oxazolidinone intermediate. nih.gov These methods, while developed for different analogs, demonstrate the toolbox available for creating specific stereoisomers of Fingolimod-related compounds if required.

The development of more environmentally benign synthetic methods is a key goal in pharmaceutical chemistry. For Fingolimod and its analogs, green chemistry principles can be applied to reduce waste and avoid hazardous reagents.

Atom Economy: Routes that maximize the incorporation of atoms from reactants into the final product are preferred. Protecting-group-free syntheses represent a significant step in this direction. A reported photocatalytic hydroaminoalkylation of 4-octylstyrene with serinol achieves the synthesis of Fingolimod with 100% atom economy in the key step. researchgate.net This approach could be adapted for the nonyl analog by using 4-nonylstyrene as a starting material.

Safer Reagents: Traditional syntheses often employ hazardous reagents like lithium aluminum hydride (LAH). nih.gov Alternative, safer reducing agents are a focus of green route development. A concise synthesis of Fingolimod avoids LAH by using a sequence of Friedel-Crafts acylation, reduction, a double Henry reaction, and final hydrogenation. nih.gov This safer methodology is directly applicable to the synthesis of the nonyl homolog. derpharmachemica.com

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

The structural identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the nonyl homolog, ¹H NMR spectra would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl linker and the nonyl chain, the terminal methyl group of the nonyl chain, and the protons of the aminodiol group. derpharmachemica.com ¹³C NMR provides confirmation of the carbon skeleton. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the nonyl impurity, a mass corresponding to the protonated molecule [M+H]⁺ would be expected, confirming the elemental composition. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing purity and separating the nonyl homolog from Fingolimod and other related impurities. sepscience.com United States Pharmacopeia (USP) monographs describe gradient HPLC methods using reversed-phase columns (e.g., C18) to resolve Fingolimod from its hexyl, heptyl, nonyl, and decyl homologs. sigmaaldrich.comshimadzu.com Detection is typically performed using a diode-array detector (DAD). sepscience.com

Table 2: Analytical Data for Nonyl Deoctyl Fingolimod Analog

| Technique | Observed Data / Expected Characteristics | Reference |

| ¹H NMR | Signals corresponding to aromatic protons (~7.09 ppm), aminodiol protons, and aliphatic protons of the ethyl linker and nonyl chain (0.8-2.6 ppm). | derpharmachemica.com |

| ¹³C NMR | Peaks confirming the aromatic ring, the quaternary carbon of the aminodiol group, and the distinct carbons of the nonyl chain. | derpharmachemica.com |

| Mass Spec (m/z) | Expected [M+H]⁺ peak at approximately 322.5 for the free base (C₂₀H₃₅NO₂). | nih.govncats.io |

| HPLC | A distinct retention time, eluting after Fingolimod on a reversed-phase C18 column due to increased lipophilicity. | sigmaaldrich.com |

Investigation of Isomeric Forms and Enantiomeric Purity

Regioisomers: During the synthesis, particularly in the Friedel-Crafts acylation step, there is a potential for the formation of regioisomers, where the nonylphenethyl group is attached at the ortho or meta positions of the aromatic ring instead of the desired para position. The presence of these regioisomeric impurities must be monitored and controlled. HPLC methods are typically capable of separating these isomers from the main product. google.com

Enantiomeric Purity: As this compound is achiral, enantiomeric purity is not a relevant parameter. However, for chiral analogs of Fingolimod, assessing enantiomeric purity is critical. This is typically accomplished using chiral HPLC, which can separate enantiomers for individual quantification. nih.gov The development of such methods would be essential if chiral variants of the nonyl homolog were to be synthesized.

Molecular Pharmacology and Receptor Interaction Mechanisms of Nonyl Deoctyl Fingolimod Hydrochloride

In Vitro Characterization of Sphingosine-1-Phosphate (S1P) Receptor Subtype Binding and Selectivity

The primary therapeutic action of the active form of Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride, its phosphate (B84403) metabolite, is mediated through its complex interaction with the sphingosine-1-phosphate receptor 1 (S1P1). Initially, the phosphorylated compound acts as a high-affinity agonist at the S1P1 receptor. nih.govscripps.edu This initial agonism, however, triggers a cascade of events that leads to a state of "functional antagonism". researchgate.netpatsnap.comaimspress.comnih.gov

Upon binding, the activated S1P1 receptor is internalized by the cell. researchgate.netmdpi.comnih.gov Unlike the natural ligand S1P, which allows for the receptor to be recycled back to the cell surface, sustained exposure to the fingolimod-phosphate metabolite leads to the receptor being targeted for polyubiquitination and subsequent degradation by the proteasome. frontiersin.orgfrontiersin.orgresearchgate.net This process prevents the receptor from returning to the plasma membrane, leading to a profound and long-lasting downregulation of S1P1 expression on the cell surface. researchgate.netaimspress.com The loss of surface S1P1 receptors renders the cells, particularly lymphocytes, unresponsive to the endogenous S1P gradient that normally directs their exit from secondary lymphoid organs. researchgate.netaimspress.comnih.gov This sequestration of lymphocytes in the lymph nodes is a key immunomodulatory effect. patsnap.comresearchgate.net Thus, while the compound is a direct agonist, its ultimate effect is the functional blockade of S1P1 signaling. nih.govbiomolther.org

The phosphorylated metabolite of Nonyl Deoctyl Fingolimod Hydrochloride is not entirely selective for the S1P1 receptor. It also demonstrates high-affinity binding and agonist activity at S1P3, S1P4, and S1P5 receptors. researchgate.netnih.govmdpi.com In contrast, it exhibits virtually no significant activity at the S1P2 receptor subtype. scripps.edufrontiersin.orgnih.gov

| Receptor Subtype | Binding Affinity (EC50) of Fingolimod-Phosphate | Activity Level |

|---|---|---|

| S1P1 | ~0.3–0.6 nM | High |

| S1P2 | >10,000 nM | Very Low / None |

| S1P3 | ~3.0 nM | High |

| S1P4 | ~0.3–0.6 nM | High |

| S1P5 | ~0.3–0.6 nM | High |

Investigation of G-Protein Coupled Receptor (GPCR) Internalization and Downregulation Pathways

The binding of the phosphorylated form of this compound to the S1P1 receptor, a G-protein coupled receptor (GPCR), initiates its removal from the cell surface. patsnap.comaimspress.com This process begins with receptor phosphorylation, mediated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin. biomolther.org The recruitment of β-arrestin facilitates the internalization of the receptor into endosomes. researchgate.netbiomolther.org

Following internalization, the fate of the S1P1 receptor diverges from its normal recycling pathway. frontiersin.org The sustained agonism by the drug's metabolite promotes strong polyubiquitination of the receptor, marking it for degradation within the proteasome. researchgate.netfrontiersin.org This prevents the receptor from being recycled back to the plasma membrane, leading to a significant and prolonged reduction in the number of functional S1P1 receptors on the cell surface. researchgate.netbiomolther.org This irreversible downregulation is the molecular basis for the compound's functional antagonism at the S1P1 receptor. aimspress.comresearchgate.net

Role of Sphingosine (B13886) Kinase Phosphorylation in Compound Activation

This compound itself is a prodrug and is pharmacologically inactive upon administration. researchgate.netbiomolther.org Its therapeutic activity is entirely dependent on its conversion to an active phosphate metabolite. patsnap.comnih.gov This bioactivation is carried out by sphingosine kinases (SphK), the same enzymes that phosphorylate the endogenous lipid sphingosine to produce S1P. aimspress.comresearchgate.netnih.gov

As a structural analog of sphingosine, the compound is a substrate for these kinases. researchgate.netresearchgate.net Both isoforms, SphK1 and SphK2, can phosphorylate the compound, although studies on fingolimod suggest that SphK2 is the predominant enzyme responsible for this conversion in vivo. nih.govnih.govresearchgate.net This phosphorylation step is critical, as the resulting this compound-phosphate is the molecule that binds with high affinity to the S1P receptors. biomolther.orgnih.gov The unphosphorylated parent compound has no significant affinity for these receptors. nih.gov

Exploration of Non-S1P Receptor Mediated Molecular Targets and Their Functional Implications (Hypothesized based on Fingolimod)

Beyond its well-characterized effects on S1P receptors, research on fingolimod suggests that the unphosphorylated form of the drug may interact with other molecular targets, implying that this compound could have additional, non-S1P-mediated actions.

Interactions with Cannabinoid Receptors

Emerging research has identified the cannabinoid 1 (CB1) receptor as a novel target for Fingolimod (FTY720), a structural analog of sphingosine. nih.gov Studies have demonstrated that FTY720 interacts with CB1 receptors but not CB2 receptors. nih.gov This interaction is characterized by the inhibition of binding of both CB1-selective antagonists and cannabinoid agonists in a concentration-dependent manner, observed in both CB1-expressing cell lines and mouse cerebellum. nih.gov

The mechanism of this interaction appears to be competitive antagonism. nih.gov In G-protein activation assays, FTY720 inhibits the maximal stimulation induced by cannabinoid agonists. nih.gov Furthermore, FTY720 produces rightward shifts in the concentration-effect curves of these agonists, which is indicative of competitive antagonism. nih.gov This antagonistic activity is not mimicked by sphingosine-1-phosphate (S1P), suggesting a distinct mechanism from FTY720's well-known effects on S1P receptors. nih.gov The interaction extends to downstream signaling pathways, where FTY720 has been shown to inhibit the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Akt by cannabinoid agonists in cells expressing CB1 receptors. nih.gov It also attenuates agonist-stimulated internalization of fluorescently-tagged CB1 receptors. nih.gov

| Parameter | Observation with Fingolimod (FTY720) | Receptor Specificity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Receptor Binding | Inhibits binding of CB1-selective antagonists (e.g., [3H]SR141716A) and agonists (e.g., [3H]CP55,940). | Selective for CB1 over CB2 receptors. | Competitive Antagonism | nih.gov |

| G-Protein Activation | Inhibits maximal stimulation of GTP binding by cannabinoid agonists (e.g., WIN55,212-2). | CB1 | Competitive Antagonism | nih.gov |

| Downstream Signaling | Inhibits agonist-induced activation of ERK1/2 and Akt. | CB1 | Antagonism | nih.gov |

| Receptor Internalization | Attenuates agonist-stimulated internalization of CB1 receptors. | CB1 | Antagonism | nih.gov |

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

Fingolimod (FTY720) has been identified as a direct inhibitor of group IVA cytosolic phospholipase A2 (cPLA2α). nih.govnih.gov This action is significant as cPLA2α is the rate-limiting enzyme in the biosynthesis of all eicosanoids, which are key inflammatory mediators. nih.govnih.gov The inhibition of cPLA2α by FTY720 leads to a reduction in the release of arachidonic acid from glycerol (B35011) phospholipids. nih.gov

Notably, this inhibitory effect is independent of FTY720's well-established role as a modulator of sphingosine-1-phosphate (S1P) receptors. nih.govfrontiersin.org Research shows that the unphosphorylated form of FTY720 drastically inhibits recombinant cPLA2α activity, whereas its active metabolite, FTY720-phosphate, as well as sphingosine and S1P, have no effect. nih.govnih.gov This indicates a unique mechanism of action separate from its immunosuppressive effects mediated by S1P receptor modulation. nih.gov Studies have shown that while FTY720 reduces arachidonic acid release in response to cellular activation, it does not affect the upstream events leading to cPLA2 activation, such as enzyme translocation or ERK1/2 activation. nih.gov This suggests a direct interaction with the enzyme itself. nih.gov

| Enzyme | Effect of Fingolimod (FTY720) | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cytosolic Phospholipase A2 (cPLA2α) | Inhibition of enzymatic activity. | Direct inhibition of the enzyme. | The effect is independent of FTY720 phosphorylation and S1P receptor function. | nih.govnih.gov |

| Arachidonic Acid Release | Reduced. | Consequence of cPLA2α inhibition. | Inhibits the rate-limiting step in eicosanoid production. | nih.gov |

| Upstream Activation Events (e.g., ERK1/2 activation) | No effect. | - | Confirms direct enzyme inhibition rather than interference with signaling pathways leading to its activation. | nih.gov |

Impact on Ceramide Synthase Activity

Fingolimod (FTY720) modulates the activity of ceramide synthases (CerS), enzymes crucial for the de novo synthesis of ceramides. nih.gov The interaction is complex, with FTY720 inhibiting CerS activity in vitro through a mixed model of inhibition. nih.gov Specifically, it acts as a noncompetitive inhibitor with respect to the acyl-CoA substrate and as an uncompetitive inhibitor with respect to sphinganine (B43673). nih.gov A surprising finding is that the efficacy of this inhibition is dependent on the chain length of the acyl-CoA used by the specific ceramide synthase isoform. nih.gov

In cellular models, the effect of FTY720 is more nuanced. nih.gov Ceramide synthesis is inhibited at high concentrations of sphinganine (500 nM to 5 µM) but not at lower concentrations (<200 nM), which is consistent with its role as an uncompetitive inhibitor towards sphinganine. nih.gov Despite this direct inhibition, some studies using mass spectrometry have reported elevated levels of ceramide, as well as sphingomyelin (B164518) and hexosylceramides, after incubation with FTY720, suggesting a more complex regulatory role within the broader context of sphingolipid metabolism. nih.gov Fingolimod has also been shown to influence the gene expression of enzymes involved in ceramide metabolism in animal models. researchgate.net

| Context | Substrate | Inhibition Type by Fingolimod (FTY720) | Key Characteristic | Reference |

|---|---|---|---|---|

| In Vitro Enzyme Assays | Acyl-CoA | Noncompetitive | Efficacy of inhibition depends on the acyl-CoA chain length. | nih.gov |

| Sphinganine | Uncompetitive | - | nih.gov | |

| Cultured Cells | Sphinganine | Uncompetitive | Inhibition is observed only at high sphinganine concentrations (>500 nM). | nih.gov |

Activation of Protein Phosphatase 2A (PP2A)

Fingolimod (FTY720) is recognized as a potent activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor enzyme that is often inactivated in various cancers. nih.govashpublications.org The activation of PP2A by FTY720 occurs through a mechanism that is independent of its phosphorylation and its activity at S1P receptors. nih.govnih.gov Research indicates that FTY720 directly interacts with SET, an endogenous inhibitor of PP2A. ashpublications.org

This interaction is specific, with FTY720 binding to the lysine (B10760008) 209 (K209) residue of the SET protein. nih.gov By binding to and sequestering SET, FTY720 prevents SET from inhibiting PP2A, thereby restoring the phosphatase's activity. ashpublications.orgresearchgate.net This mechanism contrasts with other PP2A-activating pathways, as the antileukemic activity of FTY720 does not require ceramide induction or SET dimerization. nih.gov Both FTY720 and its phosphorylated form, FTY720-P, have been shown to activate PP2A in human monocytes. nih.gov This activation of PP2A represents a significant, receptor-independent pathway through which Fingolimod and its analogs can exert therapeutic effects. nih.govashpublications.org

| Target | Effect of Fingolimod (FTY720) | Mechanism of Action | Key Features | Reference |

|---|---|---|---|---|

| Protein Phosphatase 2A (PP2A) | Activation | Inhibition of the endogenous inhibitor, SET. | Activation is independent of FTY720 phosphorylation. | nih.govashpublications.org |

| SET Protein | Binding/Sequestration | Direct interaction with the SET protein. | Binding occurs at the K209 residue of SET. | nih.gov |

| Downstream Effect | Restoration of PP2A tumor suppressor activity. | Relieves PP2A from inhibition by SET. | Does not require ceramide induction or SET dimerization. | nih.gov |

Preclinical Pharmacological Investigations of Nonyl Deoctyl Fingolimod Hydrochloride

In Vitro Cellular Assays for Functional Activity and Signaling

In vitro studies have been fundamental in elucidating the molecular mechanisms through which Fingolimod (B1672674) exerts its effects. These assays have provided critical insights into its role in lymphocyte trafficking, receptor signaling, and fundamental cellular processes.

The primary mechanism of action for Fingolimod is the inhibition of lymphocyte egress from secondary lymphoid organs. nih.gov This effect is mediated by its active metabolite, fingolimod-phosphate, which acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). nih.gov By binding to S1PR1 on lymphocytes, fingolimod causes the internalization and degradation of the receptor, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes. wooky.itnih.gov This sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes prevents their recirculation into the peripheral blood and subsequent infiltration into tissues such as the central nervous system (CNS). nih.govnih.govresearchgate.net This process effectively reduces the number of circulating lymphocytes available to participate in inflammatory responses. nih.gov

Fingolimod's interaction with S1P receptors triggers a cascade of intracellular signaling events. It has a high affinity for four out of the five S1P receptor subtypes: S1PR1, S1PR3, S1PR4, and S1PR5. nih.gov

S1PR1 Signaling : Binding to S1PR1, which couples exclusively to the Gαi/o protein, activates several downstream pathways, including phosphatidylinositol-3-kinase (PI3K)/Akt and phospholipase C (PLC), which are involved in cell survival and migration. nih.gov In the context of multiple sclerosis models, Fingolimod has been shown to inhibit the Akt-mTOR signaling pathway, which is activated in the experimental autoimmune encephalomyelitis (EAE) model. nih.gov

S1PR3 Signaling : Interaction with S1PR3 can influence macrophage polarization towards an anti-inflammatory M2 phenotype, a process mediated by the STAT3 pathway. nih.gov

Gene Expression : Fingolimod induces significant changes at the transcriptional level. In studies on peripheral blood mononuclear cells from treated patients, thousands of differentially expressed genes (DEGs) were identified. nih.govresearchgate.net These genes are predominantly related to the immune system, including those associated with S1P metabolism (downregulation of S1PR1), cytokines, lymphocyte trafficking (downregulation of CCR7), and master transcription factors of inflammation like NF-kB. nih.gov In animal models of Alzheimer's disease, Fingolimod was also found to modulate the transcription of genes encoding enzymes involved in ceramide and sphingolipid metabolism in the hippocampus. nih.gov

Table 1: Key Signaling Pathways and Genetic Regulations Modulated by Fingolimod

| Pathway/Gene Target | Receptor(s) Involved | Downstream Effect | Associated Cellular Function |

|---|---|---|---|

| S1PR1 Internalization | S1PR1 | Functional antagonism | Lymphocyte sequestration in lymph nodes |

| Akt-mTOR Axis | S1PR1 | Inhibition of pAkt and ps6k | Affects Th1/Treg cell differentiation |

| STAT3 Pathway | S1PR3 | Phosphorylation | Promotes M2 anti-inflammatory phenotype |

| NF-kB Pathway | Multiple | Modulation | Regulation of inflammation |

| Gene Expression | S1PRs | Downregulation of S1PR1, CCR7 | Reduced lymphocyte egress and trafficking |

| Gene Expression | S1PRs | Upregulation of SPHK1 | Activation of Fingolimod |

Beyond its effects on lymphocytes, Fingolimod has demonstrated direct effects on other cell types, influencing their migration, proliferation, and survival.

Migration and Proliferation : In rat C6 glioma cells, Fingolimod significantly reduced cell survival, colony formation, and delayed wound healing in a wound-healing assay, indicating inhibition of both proliferation and migration. nih.gov Similar anti-proliferative effects were observed in sacral chordoma cells, where the compound suppressed growth in a dose- and time-dependent manner. nih.gov

Apoptosis : Fingolimod has been shown to induce apoptosis in various pathological cell types. In Jurkat and HL-60 human lymphoma cell lines, it induces G0/G1 cell cycle arrest and apoptosis by affecting mitochondrial permeability and cytochrome c release. frontiersin.org In C6 glioma cells, Fingolimod treatment led to cell shrinkage and apoptosis, confirmed by the increased expression of pro-apoptotic genes like Bax, P53, Cytochrome C, and Caspases 9/3, indicating activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.govfrontiersin.org Studies in sacral chordoma cells also confirmed that the compound leads to apoptosis and cell cycle arrest. nih.gov

In Vivo Animal Models for Immunomodulatory Efficacy and Neurobiological Effects

In vivo studies, particularly in models of autoimmune neuroinflammation, have been crucial for confirming the therapeutic potential of Fingolimod observed in vitro.

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis. Fingolimod has consistently shown robust efficacy in various EAE models. researchgate.net

Clinical Efficacy : Prophylactic and therapeutic administration of Fingolimod significantly reduces clinical scores and disease severity in EAE mice. nih.govfrontiersin.orgfrontiersin.org It has been shown to be more effective than other disease-modifying therapies like glatiramer in ameliorating clinical symptoms in some EAE models. frontiersin.org

Neurobiological Effects : Treatment with Fingolimod leads to a significant reduction in inflammation, demyelination, and axon loss in the CNS of EAE animals. frontiersin.orgfrontiersin.org It decreases the infiltration of immune cells, including T helper (Th)1 and Th17 lymphocytes and macrophages, into the spinal cord. frontiersin.orgfrontiersin.org Furthermore, Fingolimod exerts direct neuroprotective effects within the CNS. nih.gov It can alleviate the hyperactivation of microglia and astrocytes and reduce the apoptosis of retinal ganglion cells and oligodendrocytes in the optic nerve of EAE mice. frontiersin.org Some studies suggest it promotes the proliferation and differentiation of oligodendrocyte progenitor cells, potentially facilitating remyelination. nih.gov

The hallmark of Fingolimod's systemic action in vivo is a profound, yet reversible, reduction in peripheral blood lymphocyte counts. This lymphopenia is a direct consequence of the S1PR1 modulation that sequesters lymphocytes in the lymph nodes. mdpi.com

In EAE and other animal models, administration of Fingolimod leads to a rapid and significant drop in the number of circulating lymphocytes. nih.gov This reduction in peripheral blood lymphocytes is a key factor in its efficacy, as it limits the pool of autoreactive T cells that can migrate to the CNS to cause inflammation and damage. nih.govmdpi.com Studies have shown that despite the dramatic decrease in peripheral T and B cells, the effect is not cytotoxic but rather a redistribution of these cells. nih.govnih.gov Analysis of lymphocyte subsets reveals that the reduction primarily affects CCR7+ naïve and central memory T cells, while CCR7- effector memory T cells are less affected and remain in circulation. researchgate.net

Table 2: Effect of Fingolimod on Peripheral Blood Lymphocyte Counts in Animal Models

| Animal Model | Observation | Quantitative Finding (Illustrative) | Reference |

|---|---|---|---|

| Mouse | Profound Lymphopenia | Significant reduction in peripheral blood lymphocytes (PBLs) within 24 hours of administration. | nih.gov |

| EAE Mouse Model | Reduced Leukocyte Infiltration | Controlled leukocyte infiltration into the spinal cord, comparable to other DMTs like betaseron. | frontiersin.org |

| Mouse Model of Brain Ischaemia | Altered Treg Frequency | Significantly increased the frequency of regulatory T cells (Tregs) in the blood and spleen post-ischaemia. | nih.gov |

| General In Vivo Models | T-Cell Sequestration | Blocks the egress of T cells from lymph nodes, leading to peripheral lymphopenia. | mdpi.com |

Neuroprotective and Neuroregenerative Potential in Central Nervous System (CNS) Models

Fingolimod (FTY720) has demonstrated significant neuroprotective effects in various preclinical models of CNS disorders, extending beyond its established immunomodulatory role. Research indicates that Fingolimod can directly influence neural cells, promoting survival and repair.

In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), Fingolimod has been shown to offer neuroprotection. nih.govnih.gov Studies suggest it may enhance myelination and protect axons. clinicaltrialsarena.com Its therapeutic benefits in these models are not solely linked to reducing lymphocyte infiltration but also to direct effects within the CNS. nih.gov

The neuroprotective mechanisms are multifaceted. Fingolimod has been found to enhance the expression of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), in various neural cell types, including neurons, microglia, and oligodendrocytes. frontiersin.org This increase in BDNF is associated with improved neuronal survival and function. frontiersin.orgnih.gov For instance, in a mouse model of Rett syndrome, Fingolimod counteracted neuronal death in a BDNF-dependent manner. frontiersin.org

Furthermore, Fingolimod has shown promise in models of other neurodegenerative diseases. In preclinical models of Alzheimer's disease, Fingolimod treatment reduced the load of amyloid-beta (Aβ), attenuated neuroinflammation, and improved cognitive function. nih.govnih.gov It has been shown to decrease Aβ production in neurons and may modulate Aβ transport across the blood-brain barrier. nih.gov In animal models of Parkinson's disease, Fingolimod reduced neuroinflammation and preserved motor function by decreasing apoptosis and enhancing pro-survival signaling pathways. frontiersin.org Similarly, in models of Huntington's disease, Fingolimod improved motor function, reduced brain atrophy, and increased BDNF levels. nih.gov

Research in cerebral ischemia models also highlights Fingolimod's neuroprotective capacity. In rodent models of stroke, Fingolimod reduced infarct size, neurological deficits, and edema. nih.gov These effects were associated with decreased inflammation, including fewer activated neutrophils and microglia. nih.gov

Investigation of Blood-Brain Barrier Penetration and Distribution in Animal Models

The efficacy of Fingolimod in the CNS is critically dependent on its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies have confirmed that Fingolimod is orally bioavailable and can penetrate the CNS. nih.govplos.org After administration, Fingolimod is phosphorylated to its active form, Fingolimod-phosphate, which is also detected in the CNS. fda.gov

Studies using animal models have demonstrated the distribution of Fingolimod in the brain. For example, in a mouse model of multiple sclerosis, systemically administered S1PR1 antagonists, which are structurally related to Fingolimod, were found in measurable concentrations in the brain, particularly when the BBB was compromised by inflammation. nih.gov A recent study developing a nasal film for Fingolimod delivery in mice showed that this route achieved higher brain concentrations more rapidly compared to oral administration, with a brain relative bioavailability of over 500%. nih.gov This indicates efficient transport across the BBB.

Beyond simply crossing the barrier, Fingolimod may have direct protective effects on the BBB itself. The brain microvascular endothelial cells (BMECs) that form the BBB express sphingosine-1-phosphate (S1P) receptors. plos.org In vitro studies have shown that Fingolimod-phosphate can enhance BBB function by increasing the levels of the tight junction protein claudin-5 in BMECs. plos.org This suggests that Fingolimod can strengthen the integrity of the BBB, potentially reducing the infiltration of inflammatory cells into the CNS. plos.org

Table 1: Pharmacokinetic Parameters of Fingolimod in Animal Models

| Animal Model | Administration Route | Key Finding | Reference |

|---|---|---|---|

| C57BL/6J Mice | Nasal Film | Rapid nose-to-brain delivery (Tmax ~30 min) with high brain bioavailability (%Frel > 500%) compared to oral solution. | nih.gov |

| EAE Mice | Intravenous (for analog W146) | Demonstrated that a systemically administered S1PR1 modulator can cross the BBB, with higher concentrations in EAE mice. | nih.gov |

Exploration of Novel Therapeutic Applications beyond Autoimmune Disorders (Based on Fingolimod Analog Research)

The unique mechanism of action of Fingolimod has prompted research into its potential use in a variety of other diseases, including infections, cancer, and metabolic disorders.

In Vitro and In Vivo Antimicrobial Activity, Including Biofilm Inhibition

Recent research has identified Fingolimod and its derivatives as potent antimicrobial agents. Screening of FDA-approved drugs revealed Fingolimod's efficacy against a range of bacteria, particularly Gram-positive pathogens. nih.govhelsinki.fi

Fingolimod demonstrates significant bactericidal activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and Streptococcus agalactiae. nih.gov A key area of its efficacy is against bacterial biofilms, which are notoriously difficult to treat. Fingolimod has been shown to both inhibit the formation of S. aureus biofilms and eradicate pre-formed, mature biofilms. nih.govnih.govresearchgate.net The mechanism appears to involve a pH-dependent disruption of the bacterial cell membrane's permeability and integrity. nih.gov

The activity of Fingolimod and its analogs extends to Gram-negative bacteria as well. Studies have shown efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa. helsinki.fihelsinki.fiacs.org In the case of P. aeruginosa, Fingolimod hydrochloride (FTY720) was found to reduce biofilm mass and thickness in a dose-dependent manner. nih.gov It also affected the production of virulence factors and the expression of biofilm-related genes. nih.gov Furthermore, Fingolimod has shown antifungal activity against the opportunistic yeast Candida albicans in both in vitro and in vivo models. plos.org

Table 2: Antimicrobial and Antibiofilm Activity of Fingolimod and its Analogs

| Pathogen | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bactericidal, Biofilm Inhibition/Eradication | Potent activity with MIC of 12-15 µM; disrupts cell envelope integrity. | nih.govhelsinki.fi |

| Pseudomonas aeruginosa | Biofilm Inhibition | Reduces biofilm mass and virulence factor production in a dose-dependent manner. | nih.gov |

| Acinetobacter baumannii | Bactericidal | High activity with a reported MIC of 25 µM. | helsinki.fi |

| Candida albicans | Antifungal | Restricts growth in vitro and in a mouse candidiasis model. | plos.org |

Antineoplastic Activity in Preclinical Cancer Models

Fingolimod has demonstrated significant anticancer properties in a multitude of in vitro and in vivo preclinical models. nih.gov Its effects are observed across a wide range of cancers, including breast, lung, colon, prostate, and liver cancer, as well as various forms of leukemia. frontiersin.orgmdpi.com

The antineoplastic mechanisms of Fingolimod are complex and often independent of its effects on S1P receptors. One of the most studied mechanisms is the inhibition of sphingosine (B13886) kinase 1 (SK1), a proto-oncogenic enzyme. nih.govnih.gov Fingolimod can inhibit SK1 activity and promote its degradation. frontiersin.orgnih.gov Another key target is the protein phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in cancer. Fingolimod has been shown to activate PP2A, leading to the induction of apoptosis (programmed cell death) in cancer cells. hilarispublisher.com

In preclinical studies, Fingolimod has been shown to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis. frontiersin.orgnih.gov For example, in breast cancer cell lines, Fingolimod increased the anti-proliferative and pro-apoptotic effects of ionizing radiation. nih.gov It has also been observed to have anti-migratory and anti-invasive effects, suggesting a potential role in managing metastasis. hilarispublisher.com In animal models of non-small cell lung cancer, Fingolimod repressed tumor progression. mdpi.com

Research into Metabolic Disorders (e.g., beta-cell regeneration)

Emerging research suggests a potential role for Fingolimod (FTY720) in treating metabolic disorders like diabetes by promoting the regeneration of pancreatic beta cells. The loss or dysfunction of these insulin-producing cells is a hallmark of both type 1 and type 2 diabetes. researchgate.net

In a study using diabetic db/db mice, daily oral administration of FTY720 led to an increase in beta-cell mass and islet area. nih.gov The researchers observed increased proliferation of existing beta cells and ductal cells, as well as evidence of differentiation of ductal cells into new insulin-producing cells. nih.gov This regenerative effect was associated with changes in the expression of key cell cycle regulators and activation of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. nih.gov

While the research on Fingolimod for beta-cell regeneration is still in early preclinical stages, it aligns with a broader therapeutic strategy focused on finding small molecules that can induce human beta cells to replicate. youtube.commssm.eduyoutube.com This field has identified other compounds that can stimulate beta-cell proliferation, providing a proof-of-concept for this regenerative approach to diabetes therapy. mssm.eduyoutube.com

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of Fingolimod Hydrochloride in preclinical studies?

High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) is the gold standard. The USP monograph specifies a 33-minute gradient method using a Purospher® STAR RP-18 column (150 x 3.0 mm, 3 µm) with a mobile phase of 0.1% phosphoric acid in water and acetonitrile. Baseline separation of fingolimod and its impurities (e.g., degradation products) is achieved under these conditions, with a retention time of ~9.4 minutes for the active compound . Method validation should include tests for specificity, linearity (0.6 mg/mL sample solution), and system suitability per USP guidelines.

Q. What is the molecular mechanism of Fingolimod Hydrochloride in modulating immune responses?

Fingolimod acts as a sphingosine 1-phosphate (S1P) receptor modulator. After phosphorylation by sphingosine kinase 2 (SK2), it binds to S1P receptors (S1PR1, S1PR3-5), inducing receptor internalization and blocking lymphocyte egress from lymph nodes. This reduces autoreactive T-cell migration into the CNS, mitigating neuroinflammation in multiple sclerosis (MS). Notably, it also activates PAK1, a kinase involved in cytoskeletal remodeling, which may contribute to neuroprotection .

Q. How should researchers address safety concerns when handling Fingolimod Hydrochloride in laboratory settings?

- Carcinogenicity : Classified as a suspected carcinogen (OSHA Category 2). Use PPE (gloves, lab coat, eye protection) and work in a fume hood.

- Storage : Store in a locked, dry environment at 2–8°C to prevent degradation.

- Disposal : Follow EPA/regional guidelines for hazardous waste (e.g., 40 CFR Part 261 in the U.S.) .

Advanced Research Questions

Q. How can conflicting data on Fingolimod’s anti-inflammatory vs. pro-inflammatory effects in animal models be resolved?

Contradictions arise from dosage, administration timing, and model specificity. For example:

- In acute LPS-induced neuroinflammation (mouse models), low-dose fingolimod (0.1 mg/kg IV) reduced TNF-α and IL-6 via PI3K pathway activation .

- Chronic use in EAE (experimental autoimmune encephalomyelitis) models showed immunosuppression but increased herpesvirus reactivation risk due to lymphopenia . Methodological recommendations :

- Standardize dosing relative to disease stage (acute vs. chronic).

- Monitor lymphocyte subsets (CD4+/CD8+ counts) and viral loads in long-term studies .

Q. What experimental design considerations are critical for studying Fingolimod’s neuroprotective effects in stroke models?

- Species/Routes : Use C57BL/6J mice with transient middle cerebral artery occlusion (tMCAO). Administer 0.1 mg/kg IV fingolimod post-reperfusion.

- Outcome Metrics : Quantify infarct volume (MRI/TTC staining) and lymphocyte infiltration (flow cytometry of CNS tissues).

- Controls : Include S1PR2 antagonists (e.g., JTE-013) to isolate PI3K-mediated effects .

Q. How does Fingolimod’s pharmacokinetic profile influence dosing regimens in translational research?

- Bioavailability : >90% oral absorption; peak plasma concentration at 12–16 hours.

- Half-life : 6–9 days in humans (requires 2-month washout in crossover studies).

- Metabolism : Hepatic CYP4F2/3A4-mediated oxidation; monitor drug interactions (e.g., diazepam co-administration is contraindicated due to synergistic bradycardia) .

Q. What are the limitations of current USP monographs for Fingolimod Hydrochloride impurity profiling?

The USP43-NF38 monograph lacks specificity for certain chiral impurities. Researchers should supplement with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.